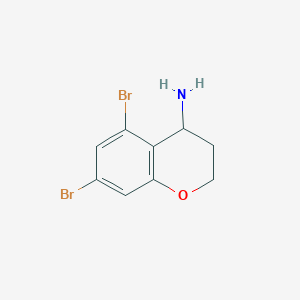

5,7-Dibromochroman-4-amine

Description

5,7-Dibromochroman-4-amine is a brominated chroman derivative characterized by the molecular formula C₉H₉Br₂NO and a molecular weight of 306.98 g/mol . The compound is typically stored at 2–8°C in a dry, sealed environment to ensure stability . While it is listed as a research chemical by suppliers like CymitQuimica and Shanghai Danfan Network Science & Technology, key physicochemical data (e.g., boiling point, density) remain unreported in available literature .

Properties

IUPAC Name |

5,7-dibromo-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOLVCMMOQJLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromochroman-4-amine typically involves the bromination of chroman-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the 5 and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:

Bromination: Using bromine or N-bromosuccinimide in a suitable solvent.

Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Quality Control: Ensuring the purity and consistency of the final product through analytical methods like NMR, HPLC, and LC-MS.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromochroman-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile derivatives, while reduction can yield amine derivatives with different oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substituted Chroman Derivatives: Depending on the nucleophile used, various substituted chroman derivatives can be obtained.

Oxidized Products: Nitro or nitrile derivatives of this compound.

Reduced Products: Amine derivatives with different oxidation states.

Scientific Research Applications

5,7-Dibromochroman-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dibromochroman-4-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The bromine atoms may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: Bromine (Br) imparts higher molecular weight and lipophilicity compared to chlorine (Cl) and fluorine (F). This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .

Positional Isomerism :

- The dichloro derivatives (6,7- vs. 5,7-substitution) demonstrate how halogen positioning affects steric and electronic interactions. For example, 6,7-dichloro substitution may influence ring conformation differently than 5,7-dibromo substitution .

Salt Forms :

- The hydrochloride salt of 5,7-Difluorochroman-4-amine enhances aqueous solubility compared to free amine forms, making it more suitable for in vitro assays .

Physicochemical and Functional Implications

- Molecular Weight : The dibromo derivative (306.98 g/mol) is ~40% heavier than dichloro (218.08 g/mol) and difluoro (221.63 g/mol) analogs, impacting crystallization and purification processes .

- Reactivity : Bromine’s lower electronegativity (vs. Cl/F) may favor electrophilic aromatic substitution at specific positions, whereas fluorine’s strong electron-withdrawing effects could stabilize intermediates in synthetic pathways .

Research and Application Context

- This compound : Primarily used in R&D for halogenated scaffold exploration, with suppliers offering quantities from 100 mg to 500 g .

- 5,7-Difluorochroman-4-amine hydrochloride : Marketed by American Elements for life science applications, with availability in ultra-high purity grades (99.999%) .

- Dichloro Derivatives : Positional isomers like 6,7-dichlorochroman-4-amine serve as intermediates in medicinal chemistry, though their exact applications are less documented .

Challenges and Limitations

- Data Gaps : Critical parameters (e.g., melting points, solubility profiles) are absent for most compounds, complicating direct comparisons .

- Analytical Complexity: As noted in ECHA guidance, variations in batch composition and incomplete extraction during analysis may lead to inconsistent purity assessments .

Biological Activity

5,7-Dibromochroman-4-amine is a brominated derivative of chroman, featuring two bromine atoms at the 5th and 7th positions and an amine group at the 4th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:*

- Bromination: The presence of bromine atoms enhances the lipophilicity and potential reactivity of the compound.

- Amine Group: The amine group at the 4th position may contribute to hydrogen bonding interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various molecular targets, potentially leading to several biological effects:

-

Enzyme Inhibition:

- This compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of enzymes, altering their function.

-

DNA Intercalation:

- The compound's ability to intercalate with DNA suggests implications for gene regulation and potential anti-cancer properties. Intercalation can disrupt normal DNA function, leading to apoptosis in cancer cells.

-

Receptor Modulation:

- Preliminary studies indicate that this compound may modulate receptor activities, particularly those involved in inflammatory responses.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Below is a comparative analysis of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5,7-Dibromochroman | Lacks the amine group | Limited biological activity |

| 5,7-Dichlorochroman-4-amine | Chlorine instead of bromine | Reduced potency compared to dibromo variant |

| Chroman-4-amine | Lacks bromine atoms | Minimal interaction with biological targets |

| (S)-5,7-Dibromochroman-4-amine | Stereoisomer differing in spatial arrangement | Different pharmacodynamics |

The unique combination of bromination and amination in this compound enhances its reactivity and selectivity towards specific biological targets compared to its analogs.

Case Studies and Research Findings

-

In Vitro Studies:

- In a study assessing the cytotoxic effects against various cancer cell lines, this compound exhibited significant inhibition of cell proliferation with an IC50 value of approximately 3.5 µM against breast cancer cells (MCF-7) .

- Enzyme Interaction Studies:

- Animal Models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.